molecular formula C20H18N4O3 B2413836 7-methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 2034234-19-8

7-methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No. B2413836
CAS RN: 2034234-19-8
M. Wt: 362.389
InChI Key: DZSIMRUBLAZZDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential applications in various fields such as medicine and biology.

Scientific Research Applications

Kinase Inhibition

This compound is capable of inhibiting one or more kinases, especially SYK (Spleen Tyrosine Kinase) , LRRK2 (Leucine-rich repeat kinase 2) and/or MYLK (Myosin light chain kinase) or mutants thereof . Kinases are enzymes that are responsible for the control of a variety of signal transduction processes within cells .

Treatment of Autoimmune Diseases

The compound finds applications in the treatment of a variety of diseases, including autoimmune diseases . These are conditions where the immune system mistakenly attacks the body’s own cells.

Treatment of Inflammatory Diseases

It can also be used in the treatment of inflammatory diseases . These are conditions characterized by inflammation, such as arthritis or asthma.

Treatment of Neurological and Neurodegenerative Diseases

The compound is used in the treatment of neurological and neurodegenerative diseases , such as Alzheimer’s disease and Parkinson’s disease .

Treatment of Cancer

It has applications in the treatment of cancer . The compound’s ability to inhibit kinases can be leveraged to stop the growth of cancer cells.

Treatment of Cardiovascular Diseases

The compound is also used in the treatment of cardiovascular diseases . These are conditions that affect the heart and blood vessels.

Treatment of Skin Disorders

It can be used in the treatment of various skin disorders . The anti-inflammatory properties of the compound can help reduce symptoms in conditions like eczema or psoriasis.

Treatment of Infectious Diseases

Lastly, it has applications in the treatment of infectious diseases . The compound’s ability to inhibit certain enzymes can help stop the growth of infectious agents.

Mechanism of Action

Target of Action

The primary targets of this compound are kinases, specifically SYK (Spleen Tyrosine Kinase) , LRRK2 (Leucine-rich repeat kinase 2) , and/or MYLK (Myosin light chain kinase) . These kinases play crucial roles in various cellular processes, including signal transduction, cell growth, and differentiation .

Mode of Action

The compound acts as an inhibitor for these kinases . By binding to the active site of these enzymes, it prevents them from catalyzing the transfer of phosphate groups to their substrate proteins . This inhibition disrupts the normal signaling pathways within the cell .

Biochemical Pathways

The inhibition of SYK, LRRK2, and MYLK kinases affects multiple biochemical pathways. For instance, SYK is involved in immune cell signaling, LRRK2 plays a role in Parkinson’s disease, and MYLK is involved in muscle contraction . The inhibition of these kinases can therefore have wide-ranging effects on cellular function .

Pharmacokinetics

Like other kinase inhibitors, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The inhibition of the target kinases by this compound can lead to a variety of cellular effects, depending on the specific role of the kinase in the cell . For instance, inhibition of SYK could modulate immune responses, while inhibition of LRRK2 could affect neuronal function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs or substances, and individual patient factors such as age, sex, and health status .

properties

IUPAC Name

7-methoxy-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-26-16-6-2-4-14-12-17(27-18(14)16)20(25)23-9-11-24-10-8-22-19(24)15-5-3-7-21-13-15/h2-8,10,12-13H,9,11H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSIMRUBLAZZDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C=CN=C3C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide

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